molecular formula C12H26ClNO2 B1397486 4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220028-36-3

4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride

Cat. No. B1397486
CAS RN: 1220028-36-3
M. Wt: 251.79 g/mol
InChI Key: LEWNVFCTVMIGLU-UHFFFAOYSA-N
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Description

“4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride” is a chemical compound with the CAS number 1220028-36-3 . It’s used for research purposes.


Molecular Structure Analysis

The molecular formula of “4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride” is C12H26ClNO2. The molecular weight is 251.79 g/mol.

Scientific Research Applications

Novel Anticancer Agents

4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride and related compounds have been explored for their potential as novel anticancer agents. The study by Dimmock, Vashishtha, Quail, et al. (1998) focused on synthesizing various piperidine derivatives, including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, which showed significant cytotoxicity toward murine P388 and L1210 cells and human tumors (Dimmock et al., 1998).

Anti-Acetylcholinesterase Activity

Research by Sugimoto, Tsuchiya, Sugumi, et al. (1990, 1992) investigated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity, finding compounds with significant inhibitory effects. This research holds potential for developing antidementia agents (Sugimoto et al., 1990); (Sugimoto et al., 1992).

Antimicrobial Activities

A study by Ovonramwen, Owolabi, and Oviawe (2019) synthesized a derivative, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, showing moderate antimicrobial activities against various microorganisms (Ovonramwen et al., 2019).

Antihypertensive Properties

Research on piperidine derivatives with quinazoline ring systems, as reported by Takai, Obase, Teranishi, et al. (1986), revealed potential antihypertensive properties, suggesting applications in hypertension management (Takai et al., 1986).

Mechanism of Action

While the exact mechanism of action for “4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride” is not clear, piperidine derivatives have been studied for their potential therapeutic properties. For instance, piperidine has shown potential as a clinical agent against various types of cancers when treated alone or in combination with other drugs .

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a highly flammable liquid and vapor. It’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It’s also harmful to aquatic life .

properties

IUPAC Name

4-[2-(2-propoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.ClH/c1-2-8-14-10-11-15-9-5-12-3-6-13-7-4-12;/h12-13H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWNVFCTVMIGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride
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